molecular formula C12H10O4S B12604438 Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate CAS No. 647023-91-4

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate

Cat. No.: B12604438
CAS No.: 647023-91-4
M. Wt: 250.27 g/mol
InChI Key: WVBRGFXGONKCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate is a heterocyclic compound that contains both furan and thiophene rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate typically involves the condensation of furan and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of a thioglycolic acid derivative with an α,β-unsaturated carbonyl compound under basic conditions . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ethyl 5-(5-carboxyfuran-2-yl)thiophene-2-carboxylate

    Reduction: Ethyl 5-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate

    Substitution: Various halogenated or nitrated derivatives of the thiophene ring

Mechanism of Action

The mechanism of action of Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of cellular processes like signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(5-carboxyfuran-2-yl)thiophene-2-carboxylate
  • Ethyl 5-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate
  • Various halogenated or nitrated derivatives of the thiophene ring

Uniqueness

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties. Its formyl group also provides a versatile functional group for further chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

CAS No.

647023-91-4

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C12H10O4S/c1-2-15-12(14)11-6-5-10(17-11)9-4-3-8(7-13)16-9/h3-7H,2H2,1H3

InChI Key

WVBRGFXGONKCCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.